molecular formula C5H8ClF2NO2 B1428581 (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1588480-37-8

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1428581
CAS No.: 1588480-37-8
M. Wt: 187.57 g/mol
InChI Key: QGRXWQRKPNNHMU-DFWYDOINSA-N
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Description

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of two fluorine atoms attached to the pyrrolidine ring and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

    Fluorination: The introduction of fluorine atoms is achieved through selective fluorination reactions. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and carboxylic acid group play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple pyrrolidine ring without fluorine or carboxylic acid groups.

    4-Fluoropyrrolidine: A pyrrolidine derivative with a single fluorine atom.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

Uniqueness

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms and a carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-4,4-difluoropyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-3(4(9)10)8-2-5;/h3,8H,1-2H2,(H,9,10);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRXWQRKPNNHMU-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC1(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride

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